molecular formula C18H18N2OS2 B2714144 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-72-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2714144
CAS No.: 886917-72-2
M. Wt: 342.48
InChI Key: QSOLHURNXBDUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with dimethyl groups at positions 4 and 7, an ethylthio group at position 2, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the benzothiazole derivative with an ethylthiolating agent, such as ethylthiol or ethylthiol chloride, under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and fluorescent probes.

    Biological Research: The compound can be used as a tool for studying biological processes and pathways, particularly those involving benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors or ion channels.

    Interacting with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)benzamide: Similar structure but with a phenylthio group instead of an ethylthio group.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(butylthio)benzamide: Similar structure but with a butylthio group instead of an ethylthio group.

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the specific combination of substituents on the benzothiazole ring and the benzamide moiety

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-4-22-14-8-6-5-7-13(14)17(21)20-18-19-15-11(2)9-10-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLHURNXBDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.